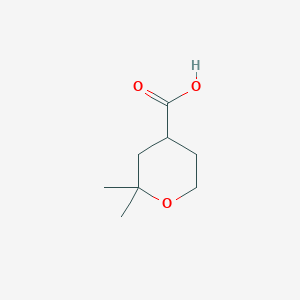
4,6-Difluoroindole-2-carboxylic acid
Descripción general
Descripción
4,6-Difluoroindole-2-carboxylic acid is a fluorinated derivative of indole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring and a carboxylic acid group at the 2 position
Métodos De Preparación
The synthesis of 4,6-difluoroindole-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,6-difluoroindole.
Carboxylation: The 4,6-difluoroindole is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position. This can be achieved using carbon dioxide in the presence of a strong base.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,6-Difluoroindole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be carried out using nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents such as potassium permanganate can be used to oxidize the indole ring, while reducing agents like lithium aluminum hydride can reduce the carboxylic acid group to an alcohol.
Amide Formation: The carboxylic acid group can react with amines to form amides.
Aplicaciones Científicas De Investigación
4,6-Difluoroindole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated indole derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,6-difluoroindole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antitubercular agent . The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions.
Comparación Con Compuestos Similares
4,6-Difluoroindole-2-carboxylic acid can be compared with other fluorinated indole derivatives, such as:
4-Fluoroindole-2-carboxylic acid: This compound has a single fluorine atom at the 4 position, which may result in different chemical and biological properties compared to the difluorinated derivative.
6-Fluoroindole-2-carboxylic acid: Similar to the previous compound, this derivative has a single fluorine atom at the 6 position.
4,6-Dichloroindole-2-carboxylic acid: This compound has chlorine atoms instead of fluorine, which can significantly alter its reactivity and biological activity.
The presence of two fluorine atoms in this compound makes it unique, as fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule in various applications.
Propiedades
IUPAC Name |
4,6-difluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHGGXDZJGAUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392601 | |
| Record name | 4,6-Difluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-66-5 | |
| Record name | 4,6-Difluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1306602.png)



![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)







